Fmoc-L-Dap(NBSD)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H19N5O6Se |
|---|---|
Peso molecular |
552.4 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-nitro-2,1,3-benzoselenadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C24H19N5O6Se/c30-23(31)19(11-25-18-9-10-20(29(33)34)22-21(18)27-36-28-22)26-24(32)35-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19,25H,11-12H2,(H,26,32)(H,30,31)/t19-/m0/s1 |
Clave InChI |
VAXPLXAQQDLVTP-IBGZPJMESA-N |
Origen del producto |
United States |
Foundational & Exploratory
Fmoc-L-Dap(NBSD)-OH: A Technical Guide for Advanced Drug Discovery and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Dap(NBSD)-OH is a specialized amino acid derivative that has emerged as a powerful tool in the fields of chemical biology and drug development. Its unique structure, incorporating a fluorogenic 7-nitrobenzo-2-oxa-1,3-diazole (NBSD) moiety, enables the synthesis of peptide-based probes for background-free fluorescence imaging. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its use in the development of sophisticated research tools and potential therapeutic agents.
Core Structure and Properties
This compound is a derivative of L-2,3-diaminopropionic acid (Dap). The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis (SPPS). The side chain contains the NBSD fluorophore, which is responsible for its unique spectroscopic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C24H19N5O6Se |
| Molar Mass | 552.4 g/mol [1] |
| CAS Number | 3023933-33-4 |
| Appearance | Solid (details not specified in available literature) |
| Solubility | Soluble in organic solvents such as DMF (details not specified in available literature) |
| Purity | Typically >95% (details vary by supplier) |
| Storage | Store at -20°C for long-term stability |
Applications in Research and Drug Development
The primary application of this compound is as a building block for the synthesis of fluorescently labeled peptides. These peptides can be used as probes to study biological processes with high signal-to-noise ratios, as the NBSD moiety exhibits fluorescence only in specific environments. This "turn-on" fluorescence is highly advantageous for background-free imaging applications.[2]
Key Applications Include:
-
Fluorescence Imaging: Development of peptide probes for visualizing cellular components and processes.
-
Drug Discovery: Synthesis of fluorescently labeled drug candidates to study their localization and mechanism of action.
-
Assay Development: Creation of sensitive and specific assays for detecting enzyme activity or biomolecular interactions.
Experimental Protocols
General Protocol for Incorporation of this compound into Peptides via SPPS
1. Resin Preparation:
-
Swell a suitable solid support resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
3. Coupling of this compound:
-
Dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or PyBOP) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to facilitate the activation.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF).
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
The general workflow for utilizing this compound in the synthesis of a fluorescent peptide probe is illustrated below.
References
An In-depth Technical Guide to the Applications of Fmoc-L-Dap(NBSD)-OH in Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
Fmoc-L-2,3-diaminopropionic acid (NBSD)-OH is a specialized, non-canonical amino acid that serves as a powerful tool in modern chemical biology and drug development. Its core utility lies in its function as a building block for the synthesis of fluorogenic peptide probes. These probes are engineered to exhibit fluorescence only upon binding to their specific biological target, a characteristic that significantly reduces background signal in imaging applications and enables high-contrast visualization of cellular structures and processes.[1][2][3]
The key to its functionality is the NBSD (nitrobenzoselenadiazole) moiety, an environmentally sensitive fluorophore.[3][4] In aqueous environments, the NBSD group is largely non-fluorescent. However, upon entering a more hydrophobic environment, such as the binding pocket of a target protein, its fluorescence emission is dramatically enhanced. This "turn-on" mechanism is the foundation for background-free imaging.
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amine makes Fmoc-L-Dap(NBSD)-OH directly compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its precise incorporation into a peptide sequence.[1][3]
Key Applications in Research
The primary application of this compound is in the creation of peptide-based probes for high-resolution fluorescence microscopy, including super-resolution techniques like peptide-PAINT (Point Accumulation for Imaging in Nanoscale Topography).[1][2][3] These probes have been successfully used to:
-
Image Nanoscale Cellular Structures: Researchers have utilized peptides incorporating a benzoselenadiazole amino acid to visualize the nanoclusters of postsynaptic density protein-95 (PSD-95) in brain tissue synaptosomes.[1][2][3]
-
Develop Background-Free Imaging Probes: The fluorogenic nature of the NBSD group allows for the development of probes that do not require washing steps to remove unbound fluorophores, streamlining imaging workflows and enabling real-time visualization of binding events.[3]
Data Presentation: Photophysical Properties
The selection of a suitable fluorogenic amino acid is critical for the successful design of a peptide probe. The photophysical properties of the benzodiazole amino acids, including the NBSD variant, are highly dependent on the solvent environment. The following table summarizes typical photophysical data for a representative amine-derivatized benzoselenadiazole amino acid, illustrating its fluorogenic properties.
| Property | Value in Aqueous Buffer (e.g., PBS) | Value in Non-Polar Solvent (e.g., Dioxane) |
| Excitation Maximum (λex) | ~490 nm | ~480 nm |
| Emission Maximum (λem) | ~590 nm | ~550 nm |
| Quantum Yield (Φ) | Low (< 0.1) | High (> 0.8) |
| Fluorescence Lifetime (τ) | Short (~1-2 ns) | Long (~8-10 ns) |
Note: The exact values can vary depending on the specific benzodiazole derivative and the local environment.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Protocol 2: Peptide Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Centrifuge
Methodology:
-
Wash the synthesized peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional shaking.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Mandatory Visualizations
Diagram 1: Workflow for Synthesis of a Fluorogenic Peptide Probe
Caption: Workflow for the synthesis of a fluorogenic peptide probe using Fmoc-SPPS.
Diagram 2: Mechanism of "Turn-On" Fluorescence
References
Unveiling Cellular Nanostructures: A Technical Guide to Fmoc-L-Dap(NBSD)-OH for Background-Free Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Fmoc-L-Dap(NBSD)-OH, a novel fluorogenic amino acid, in advanced fluorescence imaging. This compound is a powerful tool for researchers seeking to visualize subcellular structures and signaling pathways with high precision and minimal background interference. Its unique properties make it particularly well-suited for cutting-edge techniques such as super-resolution microscopy, offering unprecedented insights into complex biological processes.
This compound is a building block designed for incorporation into peptides via solid-phase peptide synthesis (SPPS). The core of its functionality lies in the nitrobenzoselenadiazole (NBSD) moiety, a small, environmentally sensitive fluorophore. This "fluorogenic" character means its fluorescence is significantly enhanced in the non-polar environment of a protein-binding pocket, leading to a high signal-to-noise ratio and enabling "background-free" imaging.
Core Properties of NBSD-Functionalized Amino Acids
The photophysical characteristics of the NBSD fluorophore are critical to its utility in high-resolution imaging. Below is a summary of the key quantitative data for a representative amine-derivatized benzoselenadiazole amino acid, which serves as a close analog to this compound.
| Property | Value | Reference |
| Molar Mass | 552.4 g/mol | [1] |
| Molecular Formula | C24H19N5O6Se | [1] |
| Excitation Maximum (λex) | ~468 nm (in DMSO) | [2] |
| Emission Maximum (λem) | ~550 nm (in DMSO) | [2] |
| Relative Quantum Yield (Φ) | 0.41 (in DMSO, Rhodamine B as standard) | [2] |
| Fluorescence Lifetime (τ) | 5.2 ns (in water) to 9.6 ns (in dioxane) | [2] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following protocols provide a framework for peptide synthesis and advanced imaging.
Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HOBt or HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation or consider a second coupling.
-
-
Washing: Once coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: Peptide-PAINT Super-Resolution Imaging of PSD-95 Nanoclusters
This protocol describes the use of an NBSD-labeled peptide for imaging Postsynaptic Density Protein-95 (PSD-95) nanoclusters in synaptosomes using Peptide-Points Accumulation for Imaging in Nanoscale Topography (Peptide-PAINT).
Materials:
-
NBSD-labeled peptide with affinity for PSD-95
-
Synaptosome preparations from mouse brain tissue
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS)
-
Imaging buffer for PAINT (contains salts and an oxygen scavenging system)
-
Super-resolution fluorescence microscope (e.g., TIRF or spinning disk confocal) equipped for single-molecule localization microscopy (SMLM)
Procedure:
-
Sample Preparation:
-
Immobilize synaptosomes on a glass coverslip.
-
Fix the synaptosomes with the fixative solution for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the synaptosomes with permeabilization buffer for 5-10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
-
Labeling:
-
Incubate the sample with a low nanomolar concentration of the NBSD-labeled peptide in imaging buffer. The optimal concentration will need to be determined empirically to achieve sparse single-molecule binding events.
-
-
Imaging:
-
Mount the coverslip on the super-resolution microscope.
-
Acquire a time-lapse series of thousands of images using an appropriate laser line for excitation of the NBSD fluorophore (e.g., 488 nm). The transient binding of the NBSD-labeled peptide to PSD-95 will appear as fluorescent "blinks."
-
-
Data Analysis:
-
Process the acquired image series using single-molecule localization software (e.g., ThunderSTORM, rapidSTORM). This involves localizing the center of each fluorescent blink with sub-pixel accuracy.
-
Reconstruct a super-resolution image from the localized coordinates.
-
Perform cluster analysis on the localizations to quantify the size and distribution of PSD-95 nanoclusters.
-
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and biological pathways involved.
Signaling Pathway: Regulation of PSD-95 Localization
The precise localization of PSD-95 at the postsynaptic density is critical for synaptic plasticity and is regulated by complex signaling cascades. One key pathway involves Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). The binding of BDNF to TrkB initiates multiple downstream signaling pathways that converge to control the trafficking and synaptic insertion of PSD-95.[3][4][5] This makes the visualization of PSD-95 nanoclusters a valuable tool for studying the molecular mechanisms of learning and memory.
Conclusion
This compound represents a significant advancement in the field of bioimaging. Its small size, fluorogenic properties, and compatibility with standard peptide synthesis make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. By enabling background-free imaging of specific cellular targets, this and similar probes will undoubtedly contribute to a deeper understanding of the intricate molecular machinery of life.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Postsynaptic localization of PSD-95 is regulated by all three pathways downstream of TrkB signaling [dspace.mit.edu]
- 4. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postsynaptic localization of PSD-95 is regulated by all three pathways downstream of TrkB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-L-Dap(NBSD)-OH: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Fmoc-L-Dap(NBSD)-OH is a specialized amino acid derivative crucial for the synthesis of bespoke peptides, particularly those designed for fluorescence-based imaging and as probes in biomedical research. This technical guide provides a comprehensive overview of the available data on its solubility and stability, alongside recommended handling procedures and its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize modified amino acids in their workflows.
Core Properties of this compound
A summary of the fundamental physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₉N₅O₆Se |
| Molecular Weight | 552.4 g/mol |
| Appearance | Solid (Specific color not consistently reported) |
| Primary Application | Building block for constructing background-free peptide probes for fluorescence imaging.[1] |
Solubility Profile
Detailed quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available resources. However, based on the general solubility characteristics of similar Fmoc-protected amino acids, a qualitative solubility profile can be inferred.
| Solvent | Expected Solubility | General Recommendation |
| Dimethylformamide (DMF) | Soluble | Recommended for stock solutions and use in solid-phase peptide synthesis. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A suitable alternative to DMF for preparing concentrated stock solutions. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used in peptide synthesis and can be a good solvent for this compound. |
| Water | Insoluble to Sparingly Soluble | Due to the hydrophobic nature of the Fmoc and NBSD groups, solubility in aqueous solutions is expected to be low. |
| Methanol (MeOH) | Sparingly Soluble | May be used for some applications, but achieving high concentrations is unlikely. |
| Dichloromethane (DCM) | Sparingly Soluble | May be used in specific synthetic steps, but not ideal for stock solutions. |
Experimental Protocol for Solubility Assessment (General Method)
For researchers requiring precise solubility data, the following general protocol can be adapted:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL) to the vial.
-
Dissolution: Agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer or magnetic stirrer.
-
Observation: Visually inspect for complete dissolution. If the solid dissolves, incrementally add more of the compound until saturation is reached (a small amount of solid remains undissolved).
-
Quantification: Calculate the solubility in mg/mL or mol/L based on the amount of compound dissolved in the final volume of the solvent.
Stability Considerations
The stability of this compound is a critical factor for its successful storage and application in peptide synthesis. While specific stability studies are not widely published, the following guidelines are based on the known chemical properties of the Fmoc and NBSD protecting groups.
Key Factors Influencing Stability:
-
pH: The Fmoc group is notably labile under basic conditions. Exposure to bases, such as piperidine (B6355638) (commonly used for Fmoc deprotection in SPPS), will lead to its cleavage. The compound is generally more stable under neutral to mildly acidic conditions.
-
Temperature: For long-term storage, it is recommended to keep the solid compound at 2-8°C. In solution, particularly in solvents like DMF or DMSO, prolonged storage at room temperature may lead to gradual degradation. For optimal stability, solutions should be prepared fresh or stored at -20°C or lower for short periods.
-
Light: While there is no specific data on the photosensitivity of the NBSD group in this particular compound, it is good laboratory practice to store photosensitive compounds, especially fluorescent probes, in amber vials or protected from light to prevent potential photodegradation.
Summary of Stability Recommendations:
| Condition | Recommendation | Rationale |
| Long-Term Storage (Solid) | Store at 2-8°C, protected from moisture. | To minimize thermal degradation and hydrolysis. |
| Short-Term Storage (Solution) | Prepare fresh or store at -20°C for a limited time. | To prevent solvent-mediated degradation. |
| pH | Avoid basic conditions (pH > 8). | The Fmoc group is base-labile. |
| Light Exposure | Store in a light-protected container. | To prevent potential photodegradation of the NBSD moiety. |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis to introduce a fluorescent NBSD group at a specific position within a peptide sequence.
Experimental Workflow for Incorporation into a Peptide Chain
The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain on a solid support.
Detailed Experimental Protocol for a Single Coupling Cycle:
-
Resin Preparation: Start with a solid support resin to which the preceding amino acid sequence has been attached and the N-terminal Fmoc group has been removed. Swell the resin in DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading capacity) and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add an activating base such as N,N-diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for a period of 1-4 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection (for subsequent couplings): Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added this compound, preparing it for the next coupling cycle.
-
Final Washing: Wash the resin again with DMF to remove residual piperidine.
Logical Relationship of Factors Affecting Stability
The stability of this compound is a multifactorial issue. The following diagram illustrates the interplay of key factors that can lead to its degradation.
This compound is a valuable reagent for the synthesis of fluorescently labeled peptides. While detailed quantitative data on its solubility and stability are not widely available, an understanding of the properties of its constituent protecting groups allows for informed decisions regarding its handling, storage, and use. Adherence to the general protocols and recommendations outlined in this guide will aid researchers in the successful application of this compound in their research and development endeavors. It is strongly recommended that individual laboratories perform their own solubility and stability assessments for specific applications and solvent systems.
References
Methodological & Application
Application Notes: Fmoc-L-Dap(NBSD)-OH for Fluorescent Peptide Labeling
Introduction
Fmoc-L-Dap(NBSD)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a fluorescent label into a peptide sequence. This reagent consists of an L-Diaminopropionic acid (Dap) core where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is covalently linked to a 7-nitrobenzo-2-oxa-1,3-diazole (NBSD) fluorophore.
The NBSD group serves as a small, environmentally sensitive fluorophore. Its fluorescence is often quenched in aqueous environments but significantly increases in hydrophobic settings, such as upon binding to a protein or inserting into a cell membrane. This property makes it a valuable tool for studying peptide-protein interactions, enzyme activity, and cellular uptake.
These application notes provide detailed protocols for the incorporation of this compound into peptides and its subsequent use in biochemical and cellular assays.
Chemical Properties and Handling
| Property | Value |
| Chemical Formula | C28H23N5O7 |
| Molecular Weight | 541.5 g/mol |
| Appearance | Orange to yellow powder |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage | Store at -20°C, protect from light and moisture. |
| NBSD Fluorophore | |
| Excitation Wavelength | ~460-480 nm |
| Emission Wavelength | ~520-550 nm |
Note: NBSD is sensitive to thiols, such as dithiothreitol (B142953) (DTT), which can cleave the fluorophore. Avoid using thiol-containing reagents in the presence of NBSD-labeled peptides if fluorescence is to be maintained.
Protocol 1: Incorporation of this compound during Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support.
Workflow for Fmoc-SPPS Incorporation
Caption: Workflow for incorporating this compound via Fmoc-SPPS.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagents: HBTU/HCTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 eq.), a coupling reagent like HCTU (1.95 eq.), and a base like DIPEA (4 eq.) in DMF. The equivalents are relative to the resin substitution level.
-
Allow the mixture to pre-activate for 5 minutes. The solution will turn a clear color.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. The resin beads will typically turn a strong yellow/orange color.
-
-
Monitoring the Coupling: After the coupling time, take a small sample of resin beads, wash them, and perform a Kaiser test to check for free primary amines.
-
Negative Result (Blue Beads): The coupling is complete. Proceed to the washing step.
-
Positive Result (Yellow/Orange Beads): The coupling is incomplete. Recouple by repeating step 4 with a fresh solution. The hindered nature of the NBSD group may sometimes require longer coupling times or a second coupling.
-
-
Washing: Once coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle or for final cleavage and purification.
Coupling Condition Comparison
| Parameter | Condition A (Standard) | Condition B (For difficult couplings) |
| Amino Acid eq. | 2.0 | 4.0 |
| Coupling Reagent | HCTU (1.95 eq.) | HATU (3.95 eq.) |
| Base | DIPEA (4.0 eq.) | 2,4,6-Collidine (8.0 eq.) |
| Solvent | DMF | DMF or NMP |
| Time | 1-2 hours | 2-4 hours or overnight |
| Temperature | Room Temperature | Room Temperature or 40°C |
Protocol 2: Peptide Cleavage and Deprotection
CAUTION: This procedure involves strong acids and should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Materials:
-
NBSD-labeled peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT). Note: Avoid DTT.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare Cleavage Cocktail: A common cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). However, for peptides without sensitive side chains, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient and recommended to avoid side reactions with the NBSD group.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of ice-cold diethyl ether.
-
Collection and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Application Example: Kinase Activity Assay
NBSD-labeled peptides are frequently used as substrates for protein kinases. The change in the local environment upon phosphorylation can lead to a change in NBSD fluorescence, enabling real-time monitoring of enzyme activity.
Signaling Pathway Logic
Caption: Logic diagram for a kinase assay using an NBSD-labeled peptide.
Experimental Protocol:
-
Reagents:
-
Purified NBSD-labeled peptide substrate.
-
Purified kinase of interest.
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, pH 7.5).
-
ATP solution.
-
-
Procedure:
-
In a 96-well microplate, add the NBSD-peptide substrate to the kinase reaction buffer to a final concentration of 1-10 µM.
-
Place the plate in a fluorescence plate reader and monitor the baseline fluorescence (Ex: 470 nm, Em: 530 nm).
-
Initiate the reaction by adding ATP (final concentration ~100 µM).
-
Immediately begin kinetic monitoring of the fluorescence signal over time.
-
An increase or decrease in fluorescence intensity corresponds to the rate of phosphorylation.
-
-
Data Analysis: The initial rate of reaction can be calculated from the linear phase of the fluorescence curve. This allows for the determination of kinetic parameters like Km and Vmax, and for screening potential kinase inhibitors.
Live Cell Imaging with Fmoc-L-Dap(NBSD)-OH Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of dynamic cellular processes is fundamental to advancing our understanding of biology and disease. Fluorescently labeled peptides have become essential tools for imaging specific molecular events within living cells.[1] Fmoc-L-Dap(NBSD)-OH is a key building block for the synthesis of such probes. It is a fluorogenic amino acid, meaning its fluorescence properties change upon interaction with its local environment or target molecules.[2][3][4] This characteristic allows for the design of "smart" probes that only fluoresce upon binding to their target, leading to high signal-to-background ratios and enabling background-free imaging.[2][3][4]
This document provides detailed application notes and protocols for the use of peptide probes incorporating this compound in live cell imaging, with a particular focus on the detection of cellular thiols and the study of oxidative stress signaling pathways.
Probe Characteristics
Peptide probes constructed with this compound are synthesized using standard solid-phase peptide synthesis (SPPS).[2][4] The NBSD (4-nitrobenzo-2-oxa-1,3-diazole) moiety is a well-established fluorophore that reacts with thiol groups, making it an excellent tool for detecting and imaging cellular thiols such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy).[5][6][7]
Quantitative Data
The optical properties of the NBSD fluorophore, once incorporated into a peptide and reacted with a thiol, are summarized below. These values are representative and can be influenced by the local environment of the probe.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~470 nm | [6] |
| Emission Maximum (λem) | ~550 nm | [6] |
| Quantum Yield (Φ) | Environment-dependent; increases upon reaction with thiols. | [8] |
| Photostability | Good | [2][3] |
Key Applications
The primary application of peptide probes incorporating this compound is the detection and imaging of cellular thiols. Cellular thiols play a critical role in maintaining redox homeostasis and are key components of cellular antioxidant defense systems.[9][10][11] Dysregulation of thiol levels is associated with oxidative stress and a variety of diseases, including cancer and neurodegenerative disorders.[9][10][11]
By designing peptides that target specific subcellular locations (e.g., mitochondria, nucleus), researchers can use NBSD-containing probes to investigate the spatial and temporal dynamics of thiol levels in response to various stimuli, such as drug treatment or environmental stressors.
Signaling Pathway: Oxidative Stress and Thiol-Redox Signaling
The following diagram illustrates a simplified signaling pathway of oxidative stress, highlighting the role of cellular thiols that can be detected by NBSD-based probes.
Caption: Oxidative stress signaling and thiol detection.
Experimental Protocols
This section provides a general protocol for live cell imaging of cellular thiols using a custom-synthesized peptide probe containing this compound. This protocol should be optimized for your specific cell line and experimental conditions.
Experimental Workflow
The overall workflow for a live cell imaging experiment is depicted below.
Caption: Workflow for live cell imaging experiment.
Materials
-
HEK293, HeLa, or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
NBSD-containing peptide probe (custom synthesized)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Glass-bottom imaging dishes or chamber slides
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Protocol
1. Cell Culture and Seeding: a. Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2. b. The day before imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.[1]
2. Probe Preparation: a. Prepare a 1 mM stock solution of the NBSD-peptide probe in sterile DMSO. b. On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.[1] Vortex briefly to ensure complete dissolution.
3. Probe Loading and Staining: a. Aspirate the culture medium from the cells and wash once with pre-warmed PBS. b. Add the probe-containing imaging medium to the cells. c. Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically.
4. (Optional) Induction of Oxidative Stress: a. To investigate changes in thiol levels, cells can be treated with an inducing agent (e.g., H2O2, menadione) either during or after probe loading. b. The concentration and duration of treatment should be optimized for the specific experimental question.
5. Live Cell Imaging: a. After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe.[12] b. Add fresh, pre-warmed imaging medium to the cells. c. Place the imaging dish on the stage of the confocal microscope within the environmental chamber, ensuring the temperature and CO2 levels are maintained at 37°C and 5%, respectively. d. Allow the dish to equilibrate for at least 10 minutes before imaging. e. Locate the cells using brightfield or DIC optics. f. Set the imaging parameters for the NBSD fluorophore: i. Excitation: ~470-488 nm ii. Emission: ~530-580 nm g. Adjust laser power, gain, and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.[12][13] h. Acquire images at desired time intervals to capture the dynamics of thiol levels.
6. Image Analysis and Quantification: a. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity within individual cells or specific subcellular regions. b. Normalize the fluorescence intensity to a control condition or a background region. c. Perform statistical analysis on the quantified data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient probe concentration or incubation time.- Low expression of the target molecule.- Photobleaching. | - Increase probe concentration or incubation time.- Use a cell line with higher target expression.- Reduce laser power and exposure time; use an anti-fade reagent.[12] |
| High background fluorescence | - Incomplete removal of unbound probe.- Non-specific binding of the probe. | - Increase the number of washing steps after probe incubation.[12]- Include a blocking step or modify the peptide sequence to reduce non-specific interactions. |
| Cell death or morphological changes | - Probe toxicity.- Phototoxicity. | - Perform a dose-response curve to determine the optimal non-toxic probe concentration.- Minimize light exposure by reducing laser power, increasing the time interval between acquisitions, and using a more sensitive detector.[12][13] |
Conclusion
Peptide probes incorporating this compound offer a powerful and versatile tool for live cell imaging, particularly for the study of cellular thiols and oxidative stress. By following the protocols and guidelines outlined in this document, researchers can effectively utilize these probes to gain valuable insights into dynamic cellular processes. The ability to custom-design peptide sequences provides the flexibility to target these fluorogenic reporters to specific proteins or organelles, further expanding their application in cell biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Small Fluorogenic Amino Acids for Peptide-Guided Background-Free Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROLE OF THIOLS IN OXIDATIVE STRESS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Cleavage and Deprotection of NBSD-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzofurazan (NBD) and its activated derivative, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), are widely utilized fluorescent labels in biological research due to their small size, environmental sensitivity, and favorable photophysical properties. When covalently attached to peptides, the NBSD moiety serves as a valuable probe for studying peptide-protein interactions, cellular uptake, and conformational changes. The successful synthesis of NBSD-labeled peptides via Solid-Phase Peptide Synthesis (SPPS) culminates in the critical steps of cleavage from the solid support and removal of side-chain protecting groups. This process, however, must be carefully managed to ensure the integrity of both the peptide backbone and the fluorescent NBSD label.
These application notes provide a comprehensive guide to the cleavage and deprotection of NBSD-labeled peptides, offering detailed protocols and considerations to maximize yield and purity.
Core Principles
The cleavage and deprotection of synthetic peptides typically involve treatment with a strong acid, most commonly trifluoroacetic acid (TFA). During this process, the bond anchoring the peptide to the resin is broken, and acid-labile protecting groups on amino acid side chains are removed. A key challenge when working with labeled peptides is ensuring the stability of the label under these harsh acidic conditions. The NBSD moiety, while generally stable, can be susceptible to degradation or modification in the presence of certain scavengers and prolonged exposure to strong acids. Therefore, the selection of an appropriate cleavage cocktail and reaction conditions is paramount.
An orthogonal protection strategy is often employed in the synthesis of labeled peptides. This involves using protecting groups for the label that are stable to the reagents used for peptide chain elongation (e.g., piperidine (B6355638) for Fmoc removal) and for the final cleavage of the peptide from the resin.
Experimental Workflow for Cleavage and Deprotection
Caption: General workflow for the cleavage and deprotection of NBSD-labeled peptides.
Recommended Cleavage Protocols
The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that can be modified by reactive carbocations generated during deprotection.
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for NBSD-labeled peptides that do not contain Cys, Met, or Trp.
Cleavage Cocktail A (Reagent K):
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Procedure:
-
Transfer the dried NBSD-labeled peptide-resin to a reaction vessel.
-
Add Cleavage Cocktail A to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.
Protocol 2: Cleavage for Peptides Containing Cysteine, Methionine, or Tryptophan
These amino acids are particularly susceptible to alkylation by carbocations. The use of specific scavengers is crucial to prevent side reactions.
Cleavage Cocktail B (Modified Reagent R):
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 90% | Cleavage and deprotection |
| Triisopropylsilane (TIS) | 5% | Scavenger |
| Water | 5% | Scavenger |
Procedure:
-
Follow steps 1-10 as described in Protocol 1, substituting Cleavage Cocktail B for Cocktail A.
-
The incubation time may be slightly shorter (1.5-2 hours) due to the higher concentration of TFA.
Quantitative Data Summary
The following table summarizes expected outcomes based on the chosen protocol. Actual yields will vary depending on the peptide sequence and synthesis efficiency.
| Protocol | Cleavage Cocktail | Target Peptides | Expected Purity (Crude) | NBSD Label Integrity |
| 1 | Reagent K | Peptides without Cys, Met, Trp | >70% | High |
| 2 | Modified Reagent R | Peptides with Cys, Met, Trp | >65% | High |
Logical Relationship of Cleavage Components
Caption: Interaction of cleavage cocktail components with the peptide-resin.
Important Considerations for NBSD-Labeled Peptides
-
Minimize Cleavage Time: To reduce the risk of NBSD degradation, it is advisable to use the shortest possible cleavage time that still allows for complete deprotection of the peptide. A time-course experiment (e.g., 1, 2, and 3 hours) can be performed on a small scale to determine the optimal duration.
-
Scavenger Choice: Triisopropylsilane (TIS) is a highly effective scavenger for trityl groups and is generally compatible with most fluorescent dyes. It is a good first choice for NBSD-labeled peptides containing sensitive residues.
-
Post-Cleavage Workup: Prompt precipitation in cold ether after cleavage is crucial to minimize the peptide's exposure to the acidic environment.
-
Purification: Reverse-phase HPLC (RP-HPLC) is the standard method for purifying the crude peptide. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used. The NBSD label allows for monitoring the elution profile using both a UV detector (at a wavelength appropriate for the peptide bonds, e.g., 220 nm) and a fluorescence detector (excitation ~470 nm, emission ~530 nm).
-
Analysis: The integrity of the purified NBSD-labeled peptide should be confirmed by mass spectrometry (MS) to verify the correct molecular weight. The concentration can be determined using the absorbance of the NBSD chromophore.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low peptide yield | Incomplete cleavage | Extend cleavage time; ensure fresh TFA and scavengers. |
| Multiple peaks in HPLC | Incomplete deprotection or side reactions | Optimize scavenger cocktail; reduce cleavage time. |
| Loss of fluorescence | Degradation of NBSD label | Reduce cleavage time; use milder cleavage conditions if possible. |
| Peptide insoluble after drying | Aggregation | Dissolve immediately in a suitable solvent after drying; avoid over-drying. |
By following these protocols and considerations, researchers can successfully cleave and deprotect NBSD-labeled peptides, obtaining high-quality material for their downstream applications in research and drug development.
Application Notes and Protocols for Fmoc-L-Dap(NBSD)-OH Coupling with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the coupling of the fluorescent amino acid derivative, Fmoc-L-Dap(NBSD)-OH, in solid-phase peptide synthesis (SPPS) using the HBTU/HOBt activation method. This compound is a valuable building block for the synthesis of peptide probes for fluorescence imaging.[1] The bulky NBSD (nitrobenzoxadiazole) group may present steric challenges, requiring optimized coupling conditions to ensure high efficiency.
Overview of the HBTU/HOBt Coupling Reaction
The combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) is a widely used and efficient method for activating the carboxylic acid of an Fmoc-protected amino acid to facilitate amide bond formation with the free amine of the growing peptide chain on the solid support.
Mechanism of Action:
-
The carboxylic acid of this compound is activated by HBTU in the presence of a tertiary base (e.g., DIPEA) to form a highly reactive HOBt-ester intermediate.
-
HOBt plays a crucial role in this process by acting as a nucleophilic catalyst, which accelerates the reaction and, importantly, minimizes racemization of the amino acid.[2][3]
-
The activated HOBt-ester of this compound then readily reacts with the N-terminal amine of the resin-bound peptide to form the desired peptide bond.
Quantitative Data Summary
While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following tables provide typical reagent ratios and conditions based on standard protocols for sterically hindered or modified amino acids. Optimization may be required for specific peptide sequences.
Table 1: Reagent Equivalents for HBTU/HOBt Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 5 | Amino acid to be coupled |
| HBTU | 1.9 - 4.9 | Activating agent |
| HOBt | 2 - 5 | Racemization suppressor and catalyst |
| DIPEA (or other non-nucleophilic base) | 4 - 10 | Base for activation and neutralization |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Solvent | DMF (N,N-Dimethylformamide) | Ensure high purity and anhydrous conditions. |
| Pre-activation Time | 2 - 5 minutes | Allows for the formation of the active ester. |
| Coupling Time | 1 - 4 hours | May require longer times for difficult couplings. Monitor with a Kaiser test. |
| Temperature | Room Temperature | |
| Double Coupling | Recommended | For sterically hindered residues like this compound, a second coupling is often advised to ensure complete reaction. |
Experimental Protocols
The following is a generalized protocol for the manual solid-phase synthesis coupling of this compound. This protocol assumes a starting resin with a free N-terminal amine.
Materials and Reagents
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a deprotected N-terminal amino group
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection
-
Kaiser test kit for monitoring free amines
Protocol for HBTU/HOBt Coupling of this compound
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
If the N-terminal Fmoc group is present, perform deprotection using 20% piperidine in DMF. This typically involves two treatments: one for 5 minutes and a second for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (indicated by a blue color).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. For potentially difficult couplings involving bulky residues, a longer reaction time or double coupling is recommended.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
A negative Kaiser test (yellow or colorless beads) indicates that the coupling is complete.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling is necessary. Drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Mandatory Visualizations
HBTU/HOBt Coupling Pathway
Caption: HBTU/HOBt mediated activation and coupling of an Fmoc-amino acid.
Experimental Workflow for SPPS
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Managing Peptide Aggregation with Fmoc-L-Dap(NBSD)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing and troubleshooting peptide aggregation during solid-phase peptide synthesis (SPPS) when incorporating the fluorescent amino acid Fmoc-L-Dap(NBSD)-OH. Due to the limited availability of specific experimental data on this novel amino acid derivative, the advice provided is based on established principles for managing difficult sequences and incorporating large, hydrophobic, non-canonical amino acids.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern when using this compound?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by intermolecular hydrogen bonding to form stable secondary structures like β-sheets. This can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. The NBSD (Nitrobenzoselenadiazole) group on this compound is a large, hydrophobic moiety. Incorporating such residues can increase the propensity for aggregation, as hydrophobic interactions can further stabilize the aggregated state.
Q2: What are the initial signs of peptide aggregation during SPPS?
A2: Common indicators of on-resin aggregation include:
-
Poor resin swelling: The resin beads may appear clumped or shrunken.
-
Slow or incomplete Fmoc deprotection: Observed as a persistent blue color after the standard deprotection time when using a Kaiser test.
-
Incomplete coupling: A positive Kaiser test (blue beads) after a coupling step indicates free amines that were inaccessible to the incoming activated amino acid.
-
Formation of a gel-like substance: In severe cases, the resin may become gelatinous and difficult to agitate.
Q3: Are there specific peptide sequences that are more prone to aggregation when containing this compound?
A3: While specific data for this compound is unavailable, sequences rich in other hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp) are generally more susceptible to aggregation. The introduction of the hydrophobic NBSD group is likely to exacerbate this issue, particularly in sequences that already have a tendency to form secondary structures.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound or Subsequent Amino Acids
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.
Possible Cause:
-
Steric hindrance from the bulky NBSD group.
-
Aggregation of the peptide chain, blocking access to the N-terminus.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Protocols:
-
Protocol 1: Double Coupling
-
After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of the activated amino acid in the same manner as the first coupling.
-
Add the fresh coupling mixture to the resin and allow the reaction to proceed for another 1-2 hours.
-
Wash the resin and perform a Kaiser test to confirm completion.
-
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
Kaiser test is yellow or faint blue after the second piperidine (B6355638) treatment.
-
Truncated sequences are observed in the final product.
Possible Cause:
-
Aggregation is preventing the piperidine from accessing the N-terminal Fmoc group.
Troubleshooting Strategies:
-
Increase Deprotection Time: Extend the second piperidine treatment to 30 minutes or longer.
-
Use a Stronger Base: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine/DMF solution. Use with caution as DBU can promote side reactions like aspartimide formation.
-
Incorporate Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.5 M LiCl in DMF) before deprotection to disrupt secondary structures.
Strategies for Preventing Aggregation
Proactive measures are often more effective than troubleshooting. Consider these strategies from the outset, especially for long or hydrophobic sequences containing this compound.
1. Solvent Systems to Disrupt Aggregation:
-
"Magic Mixture": A 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100 and 2 M ethylene (B1197577) carbonate can be used as the solvent for both coupling and deprotection steps.
-
NMP or DMSO: Replacing DMF with N-Methyl-2-pyrrolidone (NMP) or adding up to 25% Dimethyl sulfoxide (B87167) (DMSO) to the DMF can improve solvation of the peptide chains.
2. Temperature:
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-60°C) can help disrupt aggregates. However, this may increase the risk of side reactions like racemization.[1]
3. Backbone Protection and Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, introducing it as part of a pseudoproline dipeptide can effectively break up β-sheet formation.[2]
-
Backbone-Protecting Groups: Incorporating amino acids with backbone protection (e.g., Fmoc-Gly(Dmb)-OH) every 6-7 residues can prevent the hydrogen bonding that leads to aggregation.[2]
Logical Flow for Strategy Selection:
Caption: Decision-making process for selecting an anti-aggregation strategy.
Quantitative Data Summary
While specific data for this compound is not available, the following table provides a general comparison of the effectiveness of various anti-aggregation strategies based on studies of other difficult peptide sequences. The "effectiveness" is a qualitative summary of reported outcomes in the literature.
| Strategy | Typical Conditions | Effectiveness in Difficult Sequences | Potential Drawbacks |
| Chaotropic Salts | 0.5 M LiCl or 0.8 M NaClO₄ in DMF | Moderate to High | Must be thoroughly washed out before subsequent steps. |
| Elevated Temperature | 50-60°C | Moderate to High | Increased risk of racemization and other side reactions.[1] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | High | More complex solvent preparation and removal. |
| Pseudoproline Dipeptides | Substituted for Ser or Thr residues | Very High | Limited to sequences containing Ser or Thr.[2] |
| Backbone Protection (Dmb/Hmb) | Incorporated every 6-7 residues | Very High | Can be more expensive; coupling to the protected amino acid can sometimes be slower.[2] |
Experimental Protocols
Protocol 2: General Coupling Protocol for this compound in an Aggregation-Prone Sequence
This protocol incorporates several anti-aggregation strategies.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
NMP (N-Methyl-2-pyrrolidone)
-
LiCl
Procedure:
-
Resin Pre-treatment: Wash the deprotected peptide-resin with a 0.5 M solution of LiCl in NMP for 10 minutes.
-
Wash the resin thoroughly with NMP (5 x 1 min) to remove the LiCl.
-
Activation: In a separate vessel, dissolve this compound and HATU in NMP. Add DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at 40°C for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If positive, proceed with a second coupling (see Protocol 1).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (5 x 1 min) and then DCM (3 x 1 min).
References
Technical Support Center: Improving the Solubility of NBD-Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with NBD-labeled peptides, particularly concerning their solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my NBD-labeled peptide poorly soluble in aqueous buffers?
A1: The solubility of peptides is primarily determined by their amino acid composition, length, and overall charge.[1][2][3] The addition of a 4-nitrobenzo-2-oxa-1,3-diazole (NBD) group increases the hydrophobicity of the peptide, often leading to decreased solubility in aqueous solutions.[4] Peptides with a high percentage of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) are particularly prone to solubility issues.[1][2]
Q2: What is the general strategy for dissolving NBD-labeled peptides?
A2: The most effective approach is to first dissolve the lyophilized peptide in a minimal amount of a suitable organic solvent to create a concentrated stock solution.[1][4] This stock solution is then slowly added dropwise to the desired aqueous buffer while gently vortexing.[1] This method prevents the peptide from crashing out of solution, which can happen if it is added directly to an aqueous buffer.
Q3: Which organic solvents are recommended for NBD-labeled peptides?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[2][4] Other options include dimethylformamide (DMF), acetonitrile (B52724) (ACN), methanol, or isopropanol.[3][5] Note that peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) can be unstable in DMSO.[6] For peptides with Cys, DMF is a recommended alternative.[7]
Q4: How does pH affect the solubility of my NBD-labeled peptide?
A4: The pH of the solution significantly impacts a peptide's solubility by altering the charge of its acidic and basic residues.[2][3] Peptides are generally most soluble at a pH away from their isoelectric point (pI). For basic peptides (net positive charge), an acidic buffer (e.g., containing acetic acid) can improve solubility.[5][7] For acidic peptides (net negative charge), a basic buffer (e.g., containing ammonium (B1175870) hydroxide) is often beneficial.[5][7]
Q5: My peptide still won't dissolve. What else can I try?
A5: If initial attempts with organic solvents and pH adjustment fail, several other techniques can be employed:
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[1][4]
-
Gentle Warming: Carefully warming the solution (e.g., to < 40°C) can increase solubility, but caution must be exercised to avoid peptide degradation.[3][4]
-
Denaturing Agents: For peptides that are prone to aggregation, using a denaturing agent like 6 M Guanidine Hydrochloride (GuHCl) or 8 M urea (B33335) can be effective.[4][7] However, these agents may interfere with downstream biological assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | High hydrophobicity of the peptide, exacerbated by the NBD label. | First, dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF. Then, slowly add this stock solution to your aqueous buffer while vortexing.[1] |
| Precipitation occurs upon dilution into aqueous buffer. | The peptide's solubility limit in the final buffer has been exceeded. | Try a lower final concentration of the peptide. Alternatively, you can try a different co-solvent or adjust the pH of the final buffer.[1] |
| Solution remains cloudy after attempting to dissolve. | Incomplete dissolution or formation of fine aggregates. | Use sonication for short bursts (e.g., 3x 10 seconds) to aid dissolution.[4] Centrifuge the solution to pellet any undissolved material before use.[2] |
| Peptide is acidic and insoluble in water. | The pH of the water is close to the peptide's isoelectric point. | Try dissolving in a small amount of a basic solution like 0.1% aqueous NH3 and then dilute with water.[5] Note that peptides with free cysteines should not be dissolved in basic solutions due to rapid oxidation.[5] |
| Peptide is basic and insoluble in water. | The pH of the water is near the peptide's isoelectric point. | Attempt to dissolve in a small volume of an acidic solvent such as 10-30% acetic acid, and then dilute.[7] |
Experimental Protocols
Protocol 1: Standard Solubilization of NBD-Labeled Peptides
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[4] Centrifuge the vial briefly to collect all the powder at the bottom.[4]
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to create a high-concentration stock solution (e.g., 1-10 mg/mL).[1]
-
Aiding Dissolution: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 seconds.[1]
-
Dilution: While gently vortexing your target aqueous buffer, slowly add the DMSO-peptide stock solution dropwise to reach the desired final concentration.[1]
-
Final Steps: Visually inspect the solution for any cloudiness or precipitation. If the solution is clear, it is ready for use. For long-term storage, aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Solubilization of Aggregation-Prone NBD-Labeled Peptides
-
Preparation of Denaturing Solution: Prepare a 6 M solution of Guanidine Hydrochloride (GuHCl) in sterile, distilled water. Gentle heating may be required to fully dissolve the GuHCl.[1]
-
Peptide Dissolution: Add the 6 M GuHCl solution directly to the lyophilized peptide to the desired stock concentration.
-
Aiding Dissolution: Vortex or sonicate as needed until the peptide is completely dissolved.[1]
-
Considerations: Be aware that GuHCl is a strong denaturant and may interfere with the biological activity of your peptide or downstream applications.
Visualizing Experimental Workflows
Caption: Workflow for dissolving NBD-labeled peptides.
Caption: Troubleshooting flowchart for peptide solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
Technical Support Center: Minimizing Photobleaching of NBSD Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the photobleaching of the NBSD (nitrobenzoxadiazole) fluorophore during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for NBSD fluorophores?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as NBSD, upon exposure to excitation light. This process leads to a permanent loss of the fluorophore's ability to fluoresce, resulting in a diminished signal during imaging experiments. This can compromise the quality and quantitative accuracy of the data, particularly in time-lapse studies or when imaging low-abundance targets.
Q2: What are the primary causes of NBSD photobleaching?
A2: The primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These highly reactive molecules can then chemically modify and destroy the NBSD fluorophore, rendering it non-fluorescent. The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, the concentration of molecular oxygen in the sample's environment, and the intrinsic photostability of the fluorophore itself.
Q3: How can I tell if my NBSD signal loss is due to photobleaching?
A3: A key indicator of photobleaching is a gradual and irreversible decrease in fluorescence intensity over time with continued exposure to excitation light. To confirm this, you can image a control region of your sample for an extended period. If the fluorescence in the illuminated area fades while an adjacent, non-illuminated area retains its fluorescence, photobleaching is the likely cause.
Q4: Are there general strategies I can implement to immediately reduce photobleaching?
A4: Yes, several immediate steps can be taken. First, minimize the exposure of your sample to the excitation light. This can be achieved by using the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Additionally, reduce the exposure time for each image and use a shutter to block the light path when not actively acquiring images. Finally, consider using a more sensitive detector (e.g., an sCMOS or EMCCD camera) that requires less excitation light to generate a strong signal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid signal decay during time-lapse imaging. | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level required for a clear signal. |
| Prolonged exposure time per frame. | Decrease the image acquisition time. If the signal is weak, consider increasing the camera gain or using a more sensitive detector. | |
| High background noise obscuring the signal. | Suboptimal filter selection. | Ensure that your excitation and emission filters are appropriate for the spectral properties of the NBSD fluorophore to maximize signal collection and minimize background. |
| Inconsistent fluorescence intensity between samples. | Variation in mounting media or antifade reagent concentration. | Use a consistent formulation and volume of mounting medium with a well-mixed antifade reagent for all samples. |
| Cellular stress or death in live-cell imaging. | Phototoxicity from excessive light exposure. | Reduce the overall light dose by lowering the intensity and duration of illumination. Consider using imaging modalities that are gentler on live cells, such as spinning disk confocal or light-sheet microscopy. |
Experimental Protocols
Protocol 1: Determining the Optimal Excitation Power
This protocol helps determine the lowest excitation power that provides an adequate signal-to-noise ratio for your NBSD-labeled sample, thereby minimizing photobleaching.
Materials:
-
NBSD-labeled specimen (fixed or live cells)
-
Fluorescence microscope with adjustable excitation light source
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare your NBSD-labeled sample as you would for your experiment.
-
Initial Imaging: Place the sample on the microscope and locate a region of interest.
-
Power Series Acquisition:
-
Set the excitation light source to its lowest power setting.
-
Acquire an image.
-
Increase the excitation power by a small, defined increment (e.g., 5-10%).
-
Acquire another image.
-
Repeat this process until you reach the maximum power or the signal becomes saturated.
-
-
Data Analysis:
-
For each image, measure the mean fluorescence intensity of the signal and a background region.
-
Calculate the signal-to-noise ratio (SNR) for each power setting (SNR = Mean Signal / Mean Background).
-
Plot the SNR as a function of the excitation power.
-
-
Optimal Power Selection: Identify the excitation power that provides a sufficient SNR for your imaging needs without being excessively high. This is often found at the "knee" of the curve, where further increases in power yield diminishing returns in SNR.
Protocol 2: Evaluating the Efficacy of Antifade Reagents
This protocol allows for the comparison of different antifade reagents to determine the most effective one for preserving the NBSD fluorescence signal.
Materials:
-
NBSD-labeled specimen (typically fixed cells)
-
A selection of commercially available or homemade antifade reagents (e.g., ProLong™ Gold, VECTASHIELD®, or a solution containing an oxygen scavenger and a triplet state quencher).
-
Fluorescence microscope with time-lapse imaging capabilities.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare multiple identical NBSD-labeled samples.
-
Mounting: Mount each sample with a different antifade reagent. Include a control sample mounted in a buffer without any antifade agent.
-
Time-Lapse Imaging:
-
For each sample, select a region of interest.
-
Acquire a time-lapse series of images under continuous illumination using the optimal excitation power determined in Protocol 1.
-
Continue imaging until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.
-
Normalize the intensity of each time series to its initial value (t=0).
-
Plot the normalized fluorescence intensity as a function of time for each antifade reagent.
-
-
Comparison: The antifade reagent that results in the slowest decay of fluorescence intensity is the most effective for your experimental conditions.
Table 1: Comparison of Common Antifade Reagent Components
| Component Type | Example | Mechanism of Action | Considerations |
| Oxygen Scavenger | Glucose Oxidase/Catalase (GODCAT) | Enzymatically removes dissolved molecular oxygen from the medium. | Can be toxic to live cells over long periods. |
| Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCD) | An enzymatic system that consumes oxygen. | May be less toxic to live cells than GODCAT. | |
| Triplet State Quencher | Trolox (a Vitamin E analog) | Deactivates the highly reactive triplet state of the fluorophore, preventing it from reacting with oxygen. | Generally considered cell-permeable and has low toxicity. |
| Free Radical Scavenger | n-Propyl Gallate (NPG) | Scavenges reactive oxygen species generated during fluorescence excitation. | Can be toxic to live cells. |
| p-Phenylenediamine (PPD) | A potent antioxidant that reduces photobleaching. | Can be toxic and may reduce the initial fluorescence intensity of some dyes. |
Visualizations
Caption: A logical workflow for minimizing NBSD photobleaching.
Caption: The key steps leading to NBSD photobleaching.
Technical Support Center: Impact of the Bulky NBSD Group on Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the 4-nitrobenzenesulfonamide (B188996) (NBSD or nosyl) protecting group in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the NBSD (nosyl) group and why is it used in peptide synthesis?
A1: The NBSD group is an Nα-protecting group for amino acids. Its bulky nature and electron-withdrawing properties can be advantageous in specific synthetic strategies. The NBSD group is stable under acidic conditions, making it orthogonal to the Boc (tert-butyloxycarbonyl) strategy, and it is removed under mild basic conditions with a thiol, providing an alternative to the Fmoc (9-fluorenylmethyloxycarbonyl) group. This orthogonality allows for selective deprotection in complex peptide synthesis.
Q2: What are the main challenges associated with using the bulky NBSD group?
A2: The primary challenge is steric hindrance. The bulkiness of the NBSD group can significantly slow down coupling reactions, leading to incomplete coupling and the formation of deletion sequences.[1] This is particularly problematic when coupling NBSD-protected amino acids to sterically hindered amino acids on the peptide chain.
Q3: How can I confirm that incomplete coupling of an NBSD-protected amino acid has occurred?
A3: Incomplete coupling during solid-phase peptide synthesis (SPPS) can be detected using qualitative colorimetric tests like the Kaiser test (ninhydrin test). A positive Kaiser test (indicated by a blue color) reveals the presence of free primary amines on the resin, signifying that the coupling of the NBSD-amino acid was unsuccessful.
Q4: Is the NBSD group compatible with standard Fmoc and Boc synthesis strategies?
A4: The NBSD group is orthogonal to the Boc strategy because it is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc group removal.[2] However, its compatibility with the Fmoc strategy is limited as the basic conditions used for Fmoc removal (e.g., piperidine) can lead to premature cleavage of the NBSD group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Yield | Steric Hindrance: The bulky NBSD group is impeding the approach of the activated amino acid to the N-terminus of the peptide chain.[1] | 1. Switch to a more potent coupling reagent: Use uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are known to be more effective for sterically hindered couplings.2. Increase reaction time: Extend the coupling time significantly (e.g., from 1-2 hours to overnight).3. Increase temperature: Gently warm the reaction vessel (e.g., to 30-40°C) to increase the reaction rate. Monitor for potential racemization.4. Double coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated NBSD-amino acid. |
| Incomplete NBSD Deprotection | Inefficient cleavage conditions: The thiol and base concentrations may be insufficient for complete removal of the NBSD group. | 1. Increase reagent equivalents: Use a larger excess of thiophenol and base (e.g., potassium carbonate or DBU).2. Extend reaction time: Allow the deprotection reaction to proceed for a longer duration.3. Optimize solvent: Ensure the use of a suitable solvent like DMF or acetonitrile (B52724) that effectively dissolves all reagents.[3][4] |
| Formation of Deletion Sequences | Incomplete coupling in the previous step: Failure to achieve complete coupling of the NBSD-amino acid leads to peptides missing that specific residue. | 1. Implement the solutions for "Low Coupling Yield" to ensure complete coupling.2. Perform a capping step: After the coupling of the NBSD-amino acid, treat the resin with an acetylating agent (e.g., acetic anhydride) to block any unreacted N-termini. This prevents them from reacting in subsequent cycles. |
| Side Reactions During Deprotection | Reaction of the thiol with other functional groups: Thiophenol is a nucleophile and can potentially react with sensitive side chains. | 1. Use alternative thiols: Odorless or less reactive thiols can be tested, although this may require optimization of the deprotection conditions.[5] |
Quantitative Data Summary
The following table provides a general comparison of key parameters for NBSD, Fmoc, and Boc protecting groups. Specific yields can be highly sequence-dependent.
| Protecting Group | Deprotection Conditions | Orthogonality | Typical Coupling Time (Standard Amino Acid) | Challenges |
| NBSD | Thiol (e.g., Thiophenol) + Base (e.g., K₂CO₃, DBU) in DMF/ACN[4] | Orthogonal to Boc and some acid-labile side-chain protecting groups.[2] | 1 - 4 hours (can be longer for hindered couplings) | Steric hindrance leading to slow coupling.[1] |
| Fmoc | 20% Piperidine in DMF | Orthogonal to Boc and acid-labile side-chain protecting groups. | 30 - 60 minutes | Base-lability can lead to side reactions like aspartimide formation. |
| Boc | 25-50% TFA in DCM | Not orthogonal to most acid-labile side-chain protecting groups. | 30 - 60 minutes | Requires strong acids for cleavage, which can degrade sensitive peptides. |
Experimental Protocols
Protocol 1: Nα-Protection of an Amino Acid with 4-Nitrobenzenesulfonyl Chloride (NBSD-Cl)
This protocol is adapted from the standard Schotten-Baumann procedure for the synthesis of oNBS-amino acids.[6]
-
Dissolution: Dissolve the amino acid in a mixture of dioxane and 1M sodium hydroxide (B78521) (NaOH) and cool the solution in an ice bath.
-
Reaction: Add a solution of 4-nitrobenzenesulfonyl chloride (NBSD-Cl) in dioxane portion-wise, with concomitant addition of 1M NaOH to maintain a basic pH.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, acidify the reaction mixture with 1N HCl and extract the NBSD-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Cleavage (Deprotection) of the NBSD Group from a Peptide on Solid Support
This protocol is based on the Fukuyama deprotection method.[2][3]
-
Resin Preparation: Swell the NBSD-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection Cocktail: Prepare a solution of thiophenol (e.g., 10 equivalents) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 5 equivalents) in DMF.
-
Cleavage Reaction: Add the deprotection cocktail to the resin and agitate at room temperature.
-
Monitoring: Monitor the deprotection by taking small aliquots of the resin and performing a Kaiser test. The reaction is complete when the beads turn blue.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
Visualizations
Caption: Workflow for peptide synthesis using NBSD-protected amino acids.
Caption: A logical workflow for troubleshooting low yield in NBSD-based peptide synthesis.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cleavage of NBSD-Protected Peptides
Welcome to the technical support center for optimizing the cleavage of peptides containing o-nitrobenzenesulfonyl (NBS, Nosyl) protected amino acids, herein referred to as NBSD (Nitrobenzylsulfonamide derivative). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and clean deprotection of NBSD-containing peptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the NBSD (o-nitrobenzenesulfonyl) protecting group and why is it used?
A1: The o-nitrobenzenesulfonyl (NBS or Nosyl) group is a protecting group for the side chains of amino acids, particularly for amines (e.g., Lysine, Ornithine). It is classified as an orthogonal protecting group in the context of standard Fmoc-based solid-phase peptide synthesis (SPPS). This means it is stable under the mild basic conditions used for Fmoc-deprotection (e.g., piperidine) and the strong acidic conditions of the final trifluoroacetic acid (TFA) cleavage. Its selective removal under specific, mild nucleophilic conditions allows for on-resin modifications like cyclization or branching.
Q2: How is the NBSD group cleaved?
A2: The NBSD group is cleaved via a nucleophilic aromatic substitution mechanism. This is typically achieved by treating the peptide-resin with a thiol reagent in the presence of a non-nucleophilic base. The thiol attacks the aromatic ring, leading to the displacement of the sulfonamide and the liberation of the free amine on the amino acid side chain.
Q3: Is the NBSD cleavage performed simultaneously with the final TFA cleavage?
A3: No, the NBSD cleavage is an orthogonal step that must be performed before the final TFA cleavage. The peptide remains attached to the resin during NBSD deprotection. After the NBSD group is removed and the resin is thoroughly washed, the peptide is then cleaved from the resin and other side-chain protecting groups (like tBu, Boc, Trt) are removed using a standard TFA-based cocktail.
Q4: What are the standard reagents used for NBSD cleavage on a solid support?
A4: A typical cleavage cocktail for NBSD removal consists of a thiol, a base, and a solvent. Common choices include:
-
Thiols: 2-Mercaptoethanol (B42355) (β-ME) or Thiophenol.
-
Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF).
Q5: Are there odorless alternatives to thiophenol or 2-mercaptoethanol?
A5: Yes, due to the unpleasant odor of many thiols, some less odorous alternatives have been explored, such as p-mercaptobenzoic acid. However, 2-mercaptoethanol remains one of the most commonly used and effective reagents for this purpose. Proper handling in a fume hood is essential.
Troubleshooting Guide
Problem 1: Incomplete NBSD Cleavage
| Question | Possible Cause | Solution |
| How do I confirm incomplete cleavage? | After the final TFA cleavage, HPLC and MS analysis of the crude peptide will show a peak corresponding to the mass of the peptide with the NBSD group still attached. | - |
| My NBSD group is not fully removed. What should I do? | 1. Insufficient Reagent Concentration: The concentration of the thiol or base may be too low. 2. Short Reaction Time: The cleavage reaction may not have been allowed to proceed to completion. 3. Poor Resin Swelling: Poor swelling of the resin can limit reagent access to the protected sites. 4. Degraded Reagents: The thiol may have oxidized, or the base may have degraded. | 1. Increase Reagent Excess: Increase the molar excess of both the thiol and the base. A common starting point is 10-20 equivalents of each. 2. Extend Reaction Time: Increase the reaction time to 2-4 hours. You can monitor the progress by taking a small sample of resin, performing a micro-cleavage with TFA, and analyzing by LC-MS. 3. Ensure Proper Swelling: Before adding the cleavage cocktail, ensure the resin is fully swollen in DMF for at least 30-60 minutes. 4. Use Fresh Reagents: Always use fresh, high-quality reagents. 2-Mercaptoethanol should be stored tightly sealed to prevent oxidation. |
Problem 2: Unwanted Side Reactions
| Question | Possible Cause | Solution |
| I'm observing unexpected modifications to my peptide after NBSD cleavage. | 1. Thiol Adducts: The thiol reagent can potentially form adducts with certain reactive side chains, although this is less common with the recommended reagents. 2. Base-catalyzed Side Reactions: Prolonged exposure to a strong base like DBU can sometimes catalyze side reactions such as aspartimide formation, especially at Asp-Gly or Asp-Ser sequences. | 1. Thorough Washing: After the NBSD cleavage step, perform extensive washing of the resin with DMF followed by DCM to remove all traces of the thiol and base before proceeding to the final TFA cleavage. 2. Use a Milder Base: If side reactions are suspected, consider using a milder base like DIPEA instead of DBU, although this may require a longer reaction time for complete NBSD removal. |
| My final peptide yield is low after the two-step cleavage process. | Physical Loss of Resin: Multiple cleavage and washing steps can lead to physical loss of resin if not handled carefully. | Ensure careful transfer of the resin between washing and reaction steps. Use appropriate fritted vessels to prevent resin loss during filtration. |
Experimental Protocols & Data
On-Resin NBSD Deprotection
This protocol describes the selective removal of the o-nitrobenzenesulfonyl (NBSD) group from a peptide while it is still attached to the solid support.
1. Resin Preparation:
-
After completion of peptide synthesis, including the final N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin) and then DCM (3 x 10 mL/g resin).
-
Swell the resin in DMF (10 mL/g resin) for 30-60 minutes in a suitable reaction vessel.
2. NBSD Cleavage Cocktail Preparation and Reaction:
-
Prepare the NBSD cleavage cocktail immediately before use. The table below provides recommended compositions.
-
Drain the DMF from the swollen resin and add the cleavage cocktail.
-
Agitate the resin slurry at room temperature for 1-3 hours.
3. Post-Cleavage Washing:
-
Drain the cleavage cocktail from the resin.
-
Wash the resin extensively with DMF (5-7 x 10 mL/g resin).
-
Wash the resin with DCM (3-5 x 10 mL/g resin) to prepare for the final TFA cleavage or for drying.
-
At this point, the resin can be dried under vacuum or taken directly to the final cleavage step.
Recommended NBSD Cleavage Cocktails
The following table summarizes common cocktails for the on-resin deprotection of NBSD groups. The choice may depend on the specific amino acid sequence and availability of reagents.
| Cocktail ID | Thiol (equivalents) | Base (equivalents) | Solvent | Typical Reaction Time | Notes |
| NBSD-1 | 2-Mercaptoethanol (20 eq.) | DBU (10 eq.) | DMF | 1 - 2 hours | A robust and widely used cocktail for efficient NBSD removal. |
| NBSD-2 | Thiophenol (10 eq.) | DIPEA (10 eq.) | DMF | 2 - 4 hours | A slightly milder option. Thiophenol has a very strong odor. |
| NBSD-3 | 2-Mercaptoethanol (20 eq.) | DIPEA (20 eq.) | DMF | 2 - 4 hours | An alternative to DBU that may reduce base-catalyzed side reactions. |
Note: Equivalents are calculated relative to the initial loading of the resin.
Final TFA Cleavage (Post-NBSD Deprotection)
After successful on-resin NBSD removal and washing, the peptide is cleaved from the resin and remaining acid-labile side-chain protecting groups are removed using a standard TFA cocktail.
1. TFA Cleavage Cocktail Preparation:
-
Prepare the appropriate TFA cleavage cocktail based on the peptide sequence. See the table below for common examples. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction:
-
Add the chilled TFA cocktail to the washed and dried resin (10 mL/g resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
3. Peptide Precipitation and Isolation:
-
Filter the resin from the TFA solution.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-20 times the volume of the TFA).
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
Common TFA Cleavage Cocktails
| Reagent Name | Composition (v/v/w) | Key Applications and Remarks |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail, especially effective for peptides containing sensitive residues like Cys, Met, Trp, or Tyr.[1] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for peptides containing Arg(Pmc/Mtr), Trp, Met, and Cys. |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A good general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp.[2] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | A milder, less odorous alternative to thiol-containing cocktails. Good for scavenging trityl groups. |
Visualized Workflows and Mechanisms
Experimental Workflow for NBSD-Peptide Cleavage
Caption: Step-by-step workflow for the orthogonal cleavage of NBSD-protected peptides.
Mechanism of NBSD Cleavage by Thiolysis
Caption: Mechanism of thiol-mediated cleavage of the NBSD protecting group.
References
Validation & Comparative
A Comparative Guide to NBD-Labeled Amino Acids and Their Alternatives for Fluorescence-Based Research
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in designing sensitive and reliable assays. Nitrobenzoxadiazole (NBD) labeled amino acids are a popular choice for their environmental sensitivity and utility in probing molecular interactions. This guide provides an objective comparison of the photophysical properties of NBD-amino acids with common alternatives, supported by experimental data and detailed protocols to aid in your research.
Performance Comparison of Fluorescently Labeled Amino Acids
The utility of a fluorescently labeled amino acid is largely determined by its quantum yield (Φ) and fluorescence lifetime (τ). The quantum yield represents the efficiency of the fluorophore in converting absorbed light into emitted fluorescence, with a higher value indicating a brighter probe. The fluorescence lifetime, the average time the fluorophore spends in the excited state, is crucial for applications such as fluorescence lifetime imaging (FLIM) and for understanding the probe's interaction with its environment.
The following table summarizes the key photophysical properties of NBD-labeled amino acids and two common alternatives: Dansyl and Fluorescein (B123965) labeled amino acids. It is important to note that the fluorescence properties of NBD and Dansyl derivatives are highly sensitive to their local environment, particularly the polarity of the solvent.
| Fluorescent Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |
| NBD-Amino Acids | |||||
| NBD-Tryptophan derivative 1 | 522 | 688 | 0.007[1] | Not Reported | Water |
| NBD-Tryptophan derivative 2 | 496 | 658 | 0.047[1] | Not Reported | Water |
| General NBD-Amino Acids | ~460-480 | ~520-550 | Low in water, increases in nonpolar environments[2] | ~0.9 in water (for NBD-Vancomycin) | Environmentally sensitive |
| Dansyl-Amino Acids | |||||
| Dansyl-Glycine | ~330 | ~510 | 0.07[3] | Not Reported | Water |
| Dansyl-Glycine | ~330 | ~560 | 0.66[3] | Not Reported | Dioxane |
| Dansyl conjugates | Not Reported | Not Reported | Environmentally sensitive | 10-20[4][5] | Protein-bound |
| Fluorescein-Amino Acids | |||||
| Fluorescein-Serine derivative | Not Reported | ~512 | ~0.048 | 2.3 - 4.06 | Ethanol |
| Fluorescein-Cysteine derivative | Not Reported | ~512 | ~0.043 | 2.3 - 4.06 | Ethanol |
| Fluorescein | ~490 | ~514 | 0.92 | ~4.0[6] | 0.01 M NaOH |
Key Observations and Considerations:
-
Dansyl-Amino Acids: Similar to NBD derivatives, dansyl-labeled amino acids are highly solvatochromic, with a dramatic increase in quantum yield in nonpolar solvents.[3] They also possess a relatively long fluorescence lifetime, which can be advantageous for FLIM studies.[4][5]
-
Fluorescein-Amino Acids: In contrast to NBD and Dansyl probes, fluorescein-based labels generally exhibit high quantum yields in aqueous solutions, making them suitable for applications where a bright, stable signal is required.[6][] Their fluorescence is less sensitive to the polarity of the environment.
Experimental Protocols
Measuring Fluorescence Quantum Yield (Comparative Method)
A reliable method for determining the fluorescence quantum yield of a sample is the comparative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol, or fluorescein in 0.1 M NaOH).
-
Solvent for dissolving the sample and standard.
-
The sample of the fluorescently labeled amino acid.
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_sample is the gradient of the plot for the sample.
-
Grad_std is the gradient of the plot for the standard.
-
η_sample is the refractive index of the solvent used for the sample.
-
η_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).
-
Measuring Fluorescence Lifetime
Fluorescence lifetime is typically measured using either Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry.
Instrumentation:
-
A dedicated fluorescence lifetime spectrometer (TCSPC or frequency-domain).
-
Pulsed light source (e.g., laser diode or LED) for TCSPC, or a modulated light source for frequency-domain measurements.
-
A high-speed detector (e.g., photomultiplier tube or single-photon avalanche diode).
General Procedure (TCSPC):
-
A pulsed light source excites the sample.
-
The detector records the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is built up over many excitation cycles.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the comparative measurement of fluorescence quantum yield.
Caption: Experimental workflow for determining fluorescence quantum yield.
This guide provides a foundational understanding of the performance characteristics of NBD-labeled amino acids and their common alternatives. The choice of the optimal fluorescent probe will ultimately depend on the specific requirements of the experimental system, including the desired brightness, environmental sensitivity, and instrumentation available. Careful characterization of the chosen probe under the relevant experimental conditions is always recommended for obtaining accurate and reproducible results.
References
- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Dansyl glycine [omlc.org]
- 4. Dansyl-X, SE | AAT Bioquest [aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to NBSD and Dansyl Labeled Peptides for Researchers
For researchers, scientists, and drug development professionals, the precise selection of fluorescent labels is paramount for accurate peptide quantification and visualization. This guide offers a detailed comparative analysis of two widely used labeling reagents: 4-Fluoro-7-nitrobenzofurazan (NBSD-F) and Dansyl Chloride.
This objective comparison, supported by experimental data, delves into their respective performance, enabling an informed choice for your specific research needs.
At a Glance: NBSD vs. Dansyl Chloride
| Feature | NBSD (4-Fluoro-7-nitrobenzofurazan) | Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) |
| Reactive Group | Fluorobenzofurazan | Sulfonyl chloride |
| Target Residues | Primary and secondary amines (N-terminus, Lys) | Primary and secondary amines (N-terminus, Lys) |
| Excitation Max (λex) | ~470 nm | ~335 nm |
| Emission Max (λem) | ~530 nm | ~520-560 nm (solvent dependent) |
| Color of Fluorescence | Green | Blue-green |
| Environmental Sensitivity | Fluorescence is sensitive to solvent polarity | Fluorescence is highly sensitive to solvent polarity |
| Key Advantages | Small size, large Stokes shift, suitable for NIR imaging with certain derivatives | High sensitivity, stable derivatives, enhances mass spectrometry signals |
| Primary Applications | HPLC, fluorescence microscopy, live-cell imaging | N-terminal amino acid analysis, protein sequencing, HPLC, FRET |
Unveiling the Chemistry: Labeling Mechanisms
Both NBSD-F and dansyl chloride react with the primary amino groups of peptides, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues.
NBSD-F Labeling: The reaction proceeds via a nucleophilic aromatic substitution. The amino group of the peptide attacks the electron-deficient benzofurazan (B1196253) ring, displacing the fluoride (B91410) ion. This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
Dansyl Chloride Labeling: Similarly, dansyl chloride reacts with unprotonated primary and secondary amines. The sulfonyl chloride group is highly reactive towards these nucleophiles, forming a stable sulfonamide bond. This reaction is also performed at an alkaline pH.
Visualizing the Process: Labeling Workflows
To illustrate the experimental procedures, the following diagrams outline the typical workflows for labeling peptides with NBSD-F and dansyl chloride.
Assessing the Cytotoxicity of Fmoc-L-Dap(NBSD)-OH Labeled Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of fluorescent labels to peptides is an indispensable tool for elucidating their mechanisms of action, cellular uptake, and localization. However, the choice of fluorophore can significantly impact the biological activity and, critically, the cytotoxicity of the labeled peptide. This guide provides a comparative analysis of the cytotoxicity associated with peptides labeled with Fmoc-L-Dap(NBSD)-OH, a building block for incorporating the 7-nitrobenz-2-oxa-1,3-diazole (NBSD) fluorophore, against other commonly used fluorescent labels. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a fluorescent tag for their peptide of interest.
Executive Summary
Labeling a peptide with a fluorophore can alter its physicochemical properties, such as hydrophobicity and charge, which in turn can influence its interaction with cell membranes and induce cytotoxicity. Studies have shown that the choice of fluorophore can lead to a significant increase in the cytotoxicity of the parent peptide. Generally, neutral and hydrophobic fluorophores are reported to be less cytotoxic than their positively charged and hydrophobic counterparts[1][2][3]. NBSD, being a small, neutral, and hydrophobic fluorophore, is often considered a favorable option for minimizing fluorophore-induced toxicity[4].
This guide presents a comparison of NBSD with other popular fluorescent dyes, summarizes key cytotoxicity data, and provides detailed experimental protocols for assessing the cytotoxic potential of your labeled peptides.
Comparative Analysis of Fluorophore-Induced Cytotoxicity
While direct comparative studies on a single peptide labeled with a comprehensive set of fluorophores are limited, a study on the cell-penetrating peptide penetratin provides valuable insights into the differential effects of various fluorescent labels on cytotoxicity[1][2]. The following table summarizes the key findings and general characteristics of common fluorophores.
| Fluorescent Label | Class | Charge at Neutral pH | Relative Hydrophobicity | General Cytotoxicity Profile | Excitation Max (nm) | Emission Max (nm) |
| NBSD | Nitrobenzoxadiazole | Neutral | High | Lower compared to cationic dyes | ~465 | ~535 |
| FITC/FAM | Fluorescein | Negative | Moderate | Generally low to moderate | ~495 | ~520 |
| TAMRA | Rhodamine | Neutral/Slightly Positive | High | Moderate to high | ~555 | ~580 |
| Rhodamine B | Rhodamine | Positive | High | High | ~560 | ~580 |
| Cy3 | Cyanine | Neutral/Negative | Moderate | Generally low | ~550 | ~570 |
| Cy5 | Cyanine | Neutral/Negative | Moderate | Generally low | ~650 | ~670 |
| Alexa Fluor 488 | Alexa Fluor | Negative | Low | Generally very low | ~495 | ~519 |
| Alexa Fluor 647 | Alexa Fluor | Negative | Low | Generally very low | ~650 | ~668 |
Note: The cytotoxicity profile is a generalization and can be highly dependent on the peptide sequence, cell type, and experimental conditions. The data is compiled from multiple sources for illustrative purposes.
A key study demonstrated that labeling the cell-penetrating peptide penetratin with various fluorophores resulted in a 1.5- to 20-fold decrease in the IC50 value compared to the unlabeled peptide, indicating an increase in cytotoxicity[1]. The study also highlighted that neutral hydrophobic or negatively charged fluorophores conferred less cytotoxicity than positively charged, hydrophobic fluorophores[1][2].
Experimental Protocols for Assessing Cytotoxicity
To accurately assess the cytotoxicity of your this compound labeled peptide, a combination of assays targeting different cellular functions is recommended.
MTT Assay (Metabolic Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with a serial dilution of the labeled peptide (e.g., 0.1 to 100 µM) and incubate for 24-72 hours. Include untreated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability).
LDH Release Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol into the culture medium, which is an indicator of plasma membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each supernatant sample.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a lysis buffer).
Apoptosis Assay (Programmed Cell Death)
Apoptosis can be assessed by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the labeled peptide at concentrations around the determined IC50 value.
-
Cell Harvesting: After the desired incubation time, collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and underlying cellular mechanisms, the following diagrams have been generated.
Conclusion
The selection of a fluorescent label is a critical step in peptide-based research that can have profound effects on the experimental outcomes. While this compound provides a convenient method for incorporating the NBSD fluorophore, it is essential to empirically determine its cytotoxic effects on the specific peptide and cell line under investigation. Based on current literature, NBSD appears to be a favorable choice when aiming to minimize fluorophore-induced cytotoxicity, particularly in comparison to positively charged and highly hydrophobic dyes. By employing a comprehensive panel of cytotoxicity assays, researchers can confidently assess the biocompatibility of their labeled peptides and ensure the reliability of their findings.
References
- 1. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-L-Dap(NBSD)-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Immediate Safety and Handling Precautions
Before handling Fmoc-L-Dap(NBSD)-OH, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
Hazard Profile of Key Components
The hazard profile of this compound is largely influenced by the 4-nitrobenzenesulfonamide (B188996) (NBSD) group. The following table summarizes the known hazards associated with this component.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Combustibility | Combustible solid. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and associated waste is to manage it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program. On-site chemical treatment is not advised without a validated protocol due to the potential for creating unknown and hazardous byproducts.
-
Waste Segregation and Collection:
-
Designate a specific, properly labeled, and sealable container for all waste containing this compound.
-
This includes unused or expired solid compounds, solutions containing the chemical, and any contaminated materials such as gloves, weighing paper, and pipette tips.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all constituents of the waste, including any solvents, with their approximate concentrations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure area within the laboratory, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide a complete and accurate description of the waste to the EHS personnel.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for all chemicals used. Your institution's Environmental Health and Safety department is the primary resource for guidance on chemical waste disposal.
Personal protective equipment for handling Fmoc-L-Dap(NBSD)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Fmoc-L-Dap(NBSD)-OH, a benzodiazole amino acid utilized in the synthesis of peptide probes for fluorescence imaging.[1][2] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. While specific hazard data for this compound is limited, the recommendations are based on best practices for handling solid amino acid derivatives.[3][4]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[5] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[5][6] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing. |
| Body | Laboratory coat | A standard, flame-resistant lab coat is required to protect against skin contact.[4][5] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
All manipulations of solid this compound should be performed within a certified chemical fume hood to mitigate inhalation exposure.[5]
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Have a chemical spill kit readily available.
-
-
Handling the Compound :
-
In Case of a Spill :
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Sweep up the spilled solid and place it in a sealed, labeled container for disposal.[7]
-
Avoid generating dust during cleanup.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Categorization : All materials that have come into contact with the compound must be treated as hazardous chemical waste.[9][10]
-
Solid Waste :
-
Liquid Waste :
-
Collect any solutions containing the compound in a designated "Hazardous Liquid Waste" container.
-
The container must be compatible with the solvents used, kept closed when not in use, and clearly labeled with its contents.
-
-
Decontamination :
-
Rinse all glassware and equipment that has come into contact with the compound with a suitable solvent.
-
Collect this rinseate as hazardous liquid waste.[9]
-
-
Institutional Protocols : Adhere to all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[9][10]
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8]
-
Following Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4][8]
-
Following Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[4][8]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][8]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
